molecular formula C9H17N3O2 B13062731 5-Propanamidopiperidine-3-carboxamide CAS No. 1423033-72-0

5-Propanamidopiperidine-3-carboxamide

Katalognummer: B13062731
CAS-Nummer: 1423033-72-0
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: RXAWLOPRQVRUGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Propanamidopiperidine-3-carboxamide is a chemical compound with the molecular formula C9H17N3O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used in research and development within the pharmaceutical and chemical industries due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propanamidopiperidine-3-carboxamide typically involves the amidation of piperidine derivatives. One common method is the reaction of 5-carboxypiperidine with propanamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scale up production .

Analyse Chemischer Reaktionen

Types of Reactions

5-Propanamidopiperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

5-Propanamidopiperidine-3-carboxamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5-Propanamidopiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can lead to the modulation of various biochemical pathways, ultimately affecting cellular functions and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine-3-carboxamide: A closely related compound with similar structural features but different functional groups.

    Propanamide derivatives: Compounds with the propanamide group attached to different core structures.

Uniqueness

5-Propanamidopiperidine-3-carboxamide is unique due to its specific combination of the piperidine ring and the propanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

1423033-72-0

Molekularformel

C9H17N3O2

Molekulargewicht

199.25 g/mol

IUPAC-Name

5-(propanoylamino)piperidine-3-carboxamide

InChI

InChI=1S/C9H17N3O2/c1-2-8(13)12-7-3-6(9(10)14)4-11-5-7/h6-7,11H,2-5H2,1H3,(H2,10,14)(H,12,13)

InChI-Schlüssel

RXAWLOPRQVRUGI-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NC1CC(CNC1)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.